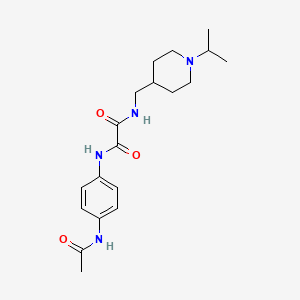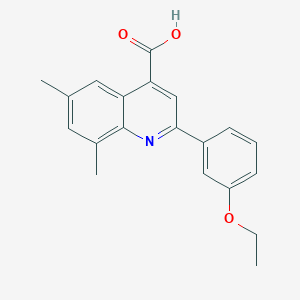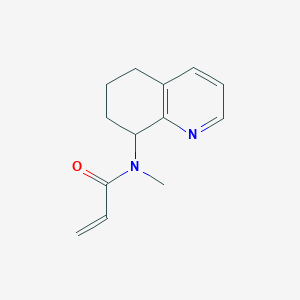
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, also known as BET, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BET is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, which play a key role in regulating gene expression.
Mecanismo De Acción
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors work by targeting the bromodomain and extra-terminal (2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone) family of proteins. These proteins play a key role in regulating gene expression by binding to acetylated lysine residues on histones. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors disrupt this binding, leading to a decrease in the expression of genes that are regulated by 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone proteins.
Efectos Bioquímicos Y Fisiológicos
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to have a variety of biochemical and physiological effects. In addition to their anti-cancer and anti-inflammatory properties, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have also been shown to improve cognitive function and reduce anxiety in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors is their selectivity for cancer cells and other diseased cells. This makes them a promising therapeutic option for a variety of diseases. However, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can also have off-target effects, which can limit their usefulness in certain applications. Additionally, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can be difficult to synthesize and can be unstable under certain conditions.
Direcciones Futuras
There are many potential future directions for research on 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors. One area of research involves the development of more selective 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors that have fewer off-target effects. Another area of research involves the use of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to improve their effectiveness. Finally, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors could also be studied for their potential in treating other diseases, such as neurodegenerative diseases or infectious diseases.
In conclusion, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that has shown great promise in scientific research. Its potential applications in cancer treatment and other diseases make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors and to develop more effective and selective inhibitors.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the condensation of 2-aminobenzenethiol with 2-bromoacetophenone to form 2-(1,3-Benzothiazol-2-yl)acetophenone. This intermediate is then reacted with 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base to yield 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone, or 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors in cancer treatment. Studies have shown that 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors can selectively target cancer cells and induce cell death, making them a potential therapeutic option for a variety of cancers.
In addition to cancer research, 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have also been studied for their potential in treating inflammatory diseases, such as rheumatoid arthritis and asthma. 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone inhibitors have been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQTCGXNSEENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)





![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)



![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
